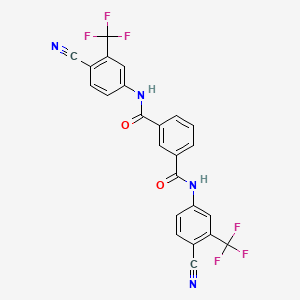

N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide

Vue d'ensemble

Description

“N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide”, also known as DJ-V-159, is a chemical compound with the empirical formula C24H12F6N4O2 . It has a molecular weight of 502.37 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by two phenyl rings, each substituted with a cyano group and a trifluoromethyl group, connected through an isophthalamide moiety . The presence of these functional groups contributes to the compound’s reactivity and properties.Physical And Chemical Properties Analysis

DJ-V-159 is a white to beige powder that is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Endocrinology: Regulation of Insulin Secretion

DJ-V-159 acts as an agonist for the GPRC6A receptor, which plays a significant role in the regulation of insulin secretion from pancreatic β-cells. Studies have shown that DJ-V-159 can stimulate insulin secretion in mouse β-cells in vitro, which suggests potential applications in the study and treatment of diabetes .

Metabolic Studies: Blood Glucose Management

In vivo experiments have demonstrated that DJ-V-159 reduces blood glucose levels in mice. This indicates its utility in researching metabolic disorders, particularly in understanding the mechanisms of glucose regulation and developing new treatments for conditions like hyperglycemia .

Pharmacology: GPRC6A Receptor Agonism

DJ-V-159’s role as a GPRC6A agonist means it can activate intracellular pathways such as ERK and stimulate cAMP production in cells expressing this receptor. This has implications for pharmacological research into receptor functions and signaling pathways .

Nutritional Science: Energy Metabolism

GPRC6A, the receptor for DJ-V-159, is proposed to be a master regulator of energy metabolism. Research involving DJ-V-159 could provide insights into how nutrients and hormones regulate energy homeostasis, with potential applications in weight management and obesity treatment .

Molecular Biology: Signal Transduction

DJ-V-159’s ability to activate ERK, a key protein in the MAPK/ERK signaling pathway, makes it a valuable tool for molecular biologists studying signal transduction. It can help elucidate the role of GPRC6A in cellular responses to external stimuli .

Endocrine Research: Hormone Interaction

DJ-V-159 interacts with the membrane receptor for testosterone, which is of interest in endocrine research. It could be used to study the non-genomic actions of hormones and their impact on various physiological processes .

Sports Medicine: Muscle Metabolism

Given that GPRC6A is involved in the regulation of muscle metabolism, DJ-V-159 could be used in sports medicine research to investigate how this receptor influences muscle performance and recovery during physical activity .

Mécanisme D'action

Target of Action

DJ-V-159 is an agonist for the G protein-coupled receptor family C group 6 member A (GPRC6A) . GPRC6A is a class C G-protein coupled receptor that plays a crucial role in sensing extracellular amino acids, osteocalcin, and divalent cations in multiple tissues .

Mode of Action

In addition, DJ-V-159 dose-dependently stimulates cAMP production in GPRC6A expressing cells, achieving a response at 0.2 nM concentrations in the media .

Biochemical Pathways

The activation of GPRC6A by DJ-V-159 leads to the stimulation of the ERK pathway and the production of cAMP . These biochemical pathways play a key role in cellular processes such as cell proliferation, differentiation, and metabolism.

Pharmacokinetics

The solubility of dj-v-159 is reported to be ≥1253 mg/mL in DMSO , which could potentially influence its bioavailability.

Result of Action

DJ-V-159 stimulates insulin secretion in mouse beta-cell MIN-6 cells . The compound increased the insulin stimulation index in MIN-6 cells, similar to the effects of Osteocalcin, a known ligand of GPRC6A .

Propriétés

IUPAC Name |

1-N,3-N-bis[4-cyano-3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12F6N4O2/c25-23(26,27)19-9-17(6-4-15(19)11-31)33-21(35)13-2-1-3-14(8-13)22(36)34-18-7-5-16(12-32)20(10-18)24(28,29)30/h1-10H,(H,33,35)(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVNLJLJLVESLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the Structure-Activity Relationship (SAR) of DJ-V-159 and how does modifying its structure impact its activity?

A2: The research paper primarily focuses on the discovery and initial characterization of DJ-V-159. [] While it mentions that the compound was selected from a series of tri-phenyl compounds after chemical modifications and functional analysis, it doesn't provide detailed information about the specific SAR of DJ-V-159. [] Further research is needed to understand how different structural modifications of DJ-V-159 affect its binding affinity to GPRC6A, its potency in stimulating insulin secretion, and its overall efficacy in vivo.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(6-chloro-5-fluoropyridin-3-yl)carbonyl]-3-(ethylamino)acrylate](/img/structure/B1496181.png)

![2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B1496184.png)

![(3S,9S,12S,15S,18S,21S,24S,27S,30S)-24,27-Dibenzyl-9,18-bis[(2R)-butan-2-yl]-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone](/img/structure/B1496187.png)

![Methyl (1R,13Z,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11,13-hexaene-27-carboxylate](/img/structure/B1496220.png)